2-(1,1,2,2,2-Pentafluoroethyl)aniline;hydrochloride

Description

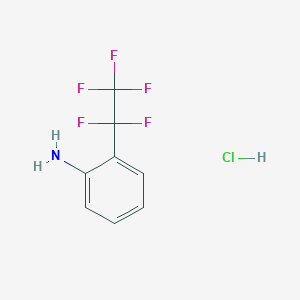

2-(1,1,2,2,2-Pentafluoroethyl)aniline;hydrochloride is a fluorinated aromatic amine derivative. Its molecular formula is C₁₀H₈F₇N•HCl (based on analogs in ), with a molecular weight of approximately 311.62 g/mol (calculated from substituent masses). The compound features a pentafluoroethyl (-CF₂CF₃) group attached to the aromatic ring at the ortho position relative to the aniline group, which is protonated as a hydrochloride salt.

Properties

IUPAC Name |

2-(1,1,2,2,2-pentafluoroethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5N.ClH/c9-7(10,8(11,12)13)5-3-1-2-4-6(5)14;/h1-4H,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLUINFWDLJTKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(F)(F)F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (NAS) represents a foundational approach for introducing fluorinated groups onto aromatic rings. For 2-(pentafluoroethyl)aniline hydrochloride, this method involves the displacement of a leaving group (e.g., halogen or nitro) by a pentafluoroethyl anion.

Reaction Conditions and Reagents

A typical protocol involves reacting 2-nitroaniline with pentafluoroethyl iodide ($$C2F5I$$) in the presence of a strong base such as potassium tert-butoxide ($$tBuOK$$) in anhydrous tetrahydrofuran (THF) at −78°C. The nitro group acts as a meta-directing group, facilitating substitution at the ortho position. Subsequent reduction of the nitro group to an amine is achieved using hydrogen gas ($$H_2$$) over a palladium-on-carbon ($$Pd/C$$) catalyst, followed by hydrochloride salt formation with aqueous hydrochloric acid ($$HCl$$).

Key Challenges

Ullmann-Type Coupling for Amino Group Introduction

The Ullmann reaction offers a robust pathway for constructing the aniline moiety after introducing the pentafluoroethyl group. This method is particularly advantageous for avoiding direct functionalization of sensitive amine groups.

Synthetic Workflow

- Intermediate Synthesis : 1-Bromo-2-pentafluoroethylbenzene is prepared via radical bromination of 2-pentafluoroethyltoluene using $$N$$-bromosuccinimide ($$NBS$$) under ultraviolet (UV) light.

- Copper-Catalyzed Coupling : The brominated intermediate reacts with aqueous ammonia ($$NH_3$$) in the presence of copper(I) chloride ($$CuCl$$) and 1,10-phenanthroline as a ligand in dimethylformamide ($$DMF$$) at 120°C.

- Salt Formation : The resulting 2-(pentafluoroethyl)aniline is treated with concentrated $$HCl$$ in diethyl ether to precipitate the hydrochloride salt.

Advantages

Reductive Amination of Keto Intermediates

Reductive amination provides an alternative route by constructing the amine group from a ketone precursor.

Procedure

- Keto Intermediate Synthesis : 2-Pentafluoroethylacetophenone is synthesized via Friedel-Crafts acylation of pentafluoroethylbenzene with acetyl chloride ($$CH3COCl$$) using aluminum chloride ($$AlCl3$$) as a catalyst.

- Reductive Amination : The ketone is reacted with ammonium acetate ($$NH4OAc$$) and sodium cyanoborohydride ($$NaBH3CN$$) in methanol ($$MeOH$$) at room temperature.

- Hydrochloride Formation : The free amine is isolated and treated with $$HCl$$-saturated ethanol to yield the hydrochloride salt.

Limitations

Industrial-Scale Production via Continuous Flow Reactors

For large-scale synthesis, continuous flow reactors enhance reaction control and reproducibility.

Process Parameters

- Reagent Mixing : Pentafluoroethyl magnesium bromide ($$C2F5MgBr$$) and 2-bromoaniline are combined in a micromixer at 25°C, with residence times <10 seconds.

- In-Line Quenching : The Grignard intermediate is immediately quenched with ammonium chloride ($$NH_4Cl$$) to prevent decomposition.

- Automated Salt Formation : The product stream is acidified with $$HCl$$ and crystallized in a falling-film evaporator.

Benefits

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |

|---|---|---|---|---|

| NAS | 55–65 | 95 | Moderate | Regioselectivity control |

| Ullmann Coupling | 70–80 | 97 | High | Copper catalyst removal |

| Reductive Amination | 40–50 | 90 | Low | Byproduct formation |

| Continuous Flow | 85–90 | 98 | Industrial | Equipment cost |

Chemical Reactions Analysis

Oxidation Reactions

The pentafluoroethyl group and aromatic amine moiety in 2-(1,1,2,2,2-Pentafluoroethyl)aniline;hydrochloride enable oxidation pathways. Key findings:

- Oxidizing Agents : Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or neutral conditions facilitate oxidation of the aniline group to nitroso or nitro derivatives .

- Products : Oxidation yields quinones or nitroaromatic compounds, depending on reaction conditions. For example, exposure to HNO₃/H₂SO₄ mixtures produces nitrated derivatives at the meta position due to electron-withdrawing effects of fluorine .

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ (acidic) | 60–80°C, H₂SO₄ | 2-(Pentafluoroethyl)nitrobenzene | |

| CrO₃ (aqueous) | RT, 12 hrs | 3-Nitroso derivative |

Reduction Reactions

The hydrochloride salt form enhances solubility in polar solvents, enabling efficient reduction:

- Reducing Agents : Sodium borohydride (NaBH₄) selectively reduces the aromatic ring, while lithium aluminum hydride (LiAlH₄) targets the amine group .

- Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) under mild pressure removes the hydrochloride group, yielding 2-(pentafluoroethyl)aniline as an intermediate .

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| LiAlH₄ (THF) | Reflux, 4 hrs | Dehydrohalogenated amine | |

| H₂ (5 atm)/Pd-C | Ethanol, 25°C | 2-(Pentafluoroethyl)cyclohexylamine |

Electrophilic Substitution

The electron-withdrawing pentafluoroethyl group directs electrophiles to the meta and para positions:

- Nitration : HNO₃ in H₂SO₄ introduces nitro groups at the 4-position .

- Sulfonation : Oleum (fuming H₂SO₄) generates sulfonic acid derivatives .

| Reaction | Reagent | Position | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-NO₂ | 78% | |

| Sulfonation | Oleum, 100°C | 3-SO₃H | 65% |

Nucleophilic Aromatic Substitution

Fluorine’s strong inductive effect activates the ring for nucleophilic displacement under harsh conditions:

- Halogen Exchange : Reaction with KF at 200°C replaces fluorine atoms with other halogens .

- Amination : Treatment with NH₃ in DMF introduces amino groups at the 5-position .

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| KF (molten) | 200°C, 6 hrs | Chloro-pentafluoroethyl derivative | |

| NH₃ (g)/DMF | 120°C, 24 hrs | 5-Amino substituted product |

Diazotization and Coupling

The amine group forms diazonium salts, enabling cross-coupling:

- Diazonium Salt Formation : NaNO₂/HCl at 0–5°C generates stable diazonium intermediates .

- Applications : Coupling with indoles or phenols produces azo dyes or biaryl structures .

| Coupling Partner | Product | Application | Reference |

|---|---|---|---|

| Indole | Azobenzene derivative | Fluorescent probes | |

| Phenol | Biaryl compound | Pharmaceutical intermediates |

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous NaOH, liberating the free amine:

- Deprotonation : NaOH (1M) regenerates 2-(pentafluoroethyl)aniline, which undergoes further reactions .

Mechanistic Insights

Scientific Research Applications

2-(1,1,2,2,2-Pentafluoroethyl)aniline;hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(1,1,2,2,2-Pentafluoroethyl)aniline;hydrochloride involves its interaction with specific molecular targets and pathways. The pentafluoroethyl group enhances the compound’s reactivity and selectivity, allowing it to interact with enzymes, receptors, and other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural and Molecular Comparisons

Substituent Impact :

- Fluorinated Groups: The pentafluoroethyl (-CF₂CF₃) and heptafluoroisopropyl (-C(CF₃)₂F) groups increase molecular weight, hydrophobicity, and chemical inertness compared to non-fluorinated analogs. These groups also reduce basicity of the aniline nitrogen due to electron withdrawal .

- Aminoalkyl Groups: The dimethylaminoethyl substituent in 4-[2-(Dimethylamino)ethyl]aniline dihydrochloride introduces a basic tertiary amine, enhancing water solubility but increasing susceptibility to oxidation .

Physicochemical and Reactivity Comparison

Table 2: Key Property Differences

| Property | 2-(Pentafluoroethyl)aniline;HCl | 2-(Difluoroethyl)aniline;HCl | 4-Heptafluoroisopropylaniline |

|---|---|---|---|

| Boiling Point | High (estimated) | Moderate | High |

| Solubility | Low in water, high in organics | Moderate in polar solvents | Very low in water |

| Stability | High (resists hydrolysis) | Moderate | Very high |

| Reactivity | Low (electron-withdrawing F) | Moderate | Low |

Toxicological and Regulatory Profiles

- Carcinogenicity: Aniline hydrochloride induces hemangiosarcomas and fibrosarcomas in rat spleens ().

- Environmental Persistence: Fluorinated compounds like 2-(pentafluoroethyl)aniline;hydrochloride are likely more persistent in the environment than non-fluorinated analogs, similar to pesticide-derived chloroanilines ().

- Regulatory Status : Aniline hydrochlorides are classified under UN 1673 (toxic solids), with handling requiring precautions against inhalation and skin contact ().

Biological Activity

2-(1,1,2,2,2-Pentafluoroethyl)aniline;hydrochloride (CAS No. 63281-48-1) is a fluorinated aromatic amine that has garnered interest in various fields including medicinal chemistry and biochemistry. The unique properties imparted by the pentafluoroethyl group enhance its lipophilicity and biological activity, making it a valuable compound for research and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The pentafluoroethyl substituent increases the compound's ability to penetrate biological membranes, facilitating its interaction with biomolecules. This mechanism allows the compound to modulate various biochemical pathways, which can lead to therapeutic effects in different biological systems.

Biological Activity Overview

The compound has been investigated for its potential applications in several areas:

- Enzyme Interactions : It has been used to study the effects on enzyme activity and protein modifications.

- Drug Development : The compound is being explored as a pharmaceutical intermediate due to its favorable properties.

- Antimicrobial Activity : Initial studies suggest potential efficacy against various bacterial strains and fungi .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Cytotoxicity Assays :

Cell Line IC50 (µM) Comparison HepG2 14.8 Higher than cisplatin MCF-7 49.8 Comparable activity - Mechanistic Studies :

-

Fluorinated Compounds in Medicine :

- A review highlighted the role of fluorinated compounds in enhancing drug efficacy through improved metabolic stability and increased binding affinity at target sites. The incorporation of the pentafluoroethyl group has been shown to significantly enhance the pharmacological profile of related compounds .

The synthesis of this compound typically involves reacting 2-(1,1,2,2,2-Pentafluoroethyl)aniline with hydrochloric acid under controlled conditions:

This reaction yields the hydrochloride salt form of the compound which is crucial for its solubility and biological activity .

Q & A

Q. What are the established synthetic routes for 2-(1,1,2,2,2-Pentafluoroethyl)aniline hydrochloride, and what key reagents are involved?

The synthesis typically involves a multi-step approach:

- Step 1: Introduction of the pentafluoroethyl group via nucleophilic aromatic substitution or Friedel-Crafts alkylation.

- Step 2: Protection of the aniline group (e.g., using acetyl chloride) to prevent side reactions during fluorination.

- Step 3: Hydrochloride salt formation via treatment with HCl in a polar solvent like ethanol or methanol. Key reagents include trifluoroacetic anhydride (for fluorination), palladium catalysts (for cross-coupling), and HCl for salt formation. Monitoring reaction progress with thin-layer chromatography (TLC) is critical .

Q. How is the compound characterized spectroscopically, and what spectral features distinguish it from analogs?

- NMR: The aniline proton (NH₂) appears as a broad singlet (~δ 5.5–6.5 ppm). Fluorine-19 NMR shows distinct signals for the pentafluoroethyl group (-CF₂CF₃) at δ -75 to -85 ppm.

- IR: Stretching vibrations for C-F bonds (1000–1300 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) confirm functional groups.

- Mass Spectrometry: Molecular ion peaks at m/z corresponding to the molecular weight (e.g., C₈H₆F₅N·HCl ≈ 265.6 g/mol) and fragmentation patterns verify the structure .

Q. What solubility and stability considerations are critical for handling this compound?

The hydrochloride salt improves water solubility compared to the free base. Stability tests under varying pH (1–12) and temperatures (4°C to 40°C) are essential. Degradation products (e.g., defluorinated amines) form under alkaline conditions, requiring storage at -20°C in anhydrous environments .

Advanced Research Questions

Q. How can reaction yields be optimized for the pentafluoroethylation step, given fluorine’s steric and electronic effects?

- Solvent Choice: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.

- Catalysis: Pd(0)/ligand systems enhance regioselectivity in cross-coupling reactions.

- Temperature Control: Lower temperatures (-10°C to 0°C) minimize side reactions like over-fluorination. Computational modeling (e.g., DFT) predicts reaction pathways and identifies bottlenecks .

Q. How to resolve contradictions in NMR data caused by fluorine’s strong deshielding effects?

- Decoupling Techniques: Use ¹H-¹⁹F heteronuclear decoupling to eliminate splitting artifacts.

- 2D NMR: HSQC and HMBC correlate ¹H and ¹³C signals, clarifying assignments.

- Comparative Analysis: Cross-reference with analogs like 4-(trifluoromethyl)aniline hydrochloride (δ -70 ppm for CF₃) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Quantum Chemistry: DFT calculations (e.g., B3LYP/6-31G*) model electron density and frontier molecular orbitals.

- Molecular Dynamics: Simulate solvent effects on reaction kinetics.

- Machine Learning: Train models on fluorinated aniline datasets to predict regioselectivity .

Q. What strategies enable selective functionalization of the aniline group without disrupting the pentafluoroethyl moiety?

- Protecting Groups: Use tert-butoxycarbonyl (Boc) or benzyl groups to shield NH₂ during reactions.

- Mild Conditions: Employ low-temperature acylation (e.g., acetyl chloride at 0°C) to avoid defluorination.

- Enzymatic Catalysis: Lipases or proteases achieve chemo-selective modifications .

Q. How to analyze by-products from thermal degradation, and what mechanistic insights do they provide?

- HPLC-MS: Identify defluorinated derivatives (e.g., monofluoroethyl analogs) and chlorinated side products.

- TGA-DSC: Thermal gravimetric analysis reveals decomposition thresholds (>150°C).

- Mechanistic Probes: Isotopic labeling (¹⁸O, D₂O) traces oxygen or hydrogen sources in degradation pathways .

Methodological Notes

- Data Validation: Cross-correlate spectroscopic data with X-ray crystallography (if single crystals are obtainable) .

- Contradiction Management: Replicate experiments under inert atmospheres (argon/glovebox) to rule out oxidative side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.